molecular formula C13H17N3S B2412608 1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea CAS No. 852139-40-3

1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea

Cat. No.: B2412608
CAS No.: 852139-40-3
M. Wt: 247.36
InChI Key: JZLNIFKORFYWPF-UHFFFAOYSA-N
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Description

1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea typically involves the reaction of 2-methyl-1H-indole-5-carbaldehyde with ethylamine and thiourea. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)urea: Similar structure but with a urea moiety instead of thiourea.

    1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)amine: Lacks the thiourea group, resulting in different chemical properties.

    2-methyl-1H-indole-5-carbaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea is unique due to its specific combination of an indole ring and a thiourea moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-ethyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-3-14-13(17)15-8-10-4-5-12-11(7-10)6-9(2)16-12/h4-7,16H,3,8H2,1-2H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLNIFKORFYWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NCC1=CC2=C(C=C1)NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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